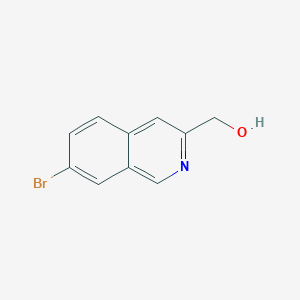
(7-Bromoisoquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromoisoquinolin-3-yl)methanol is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of a bromine atom at the seventh position of the isoquinoline ring and a hydroxymethyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of isoquinoline using bromine or a brominating agent under controlled conditions to obtain 7-bromoisoquinoline. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: (7-Bromoisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated isoquinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products:
科学的研究の応用
(7-Bromoisoquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of (7-Bromoisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
類似化合物との比較
7-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Isoquinoline-3-methanol: Lacks the bromine atom, affecting its overall reactivity and binding properties.
7-Hydroxyisoquinoline-3-methanol: Contains a hydroxyl group instead of a bromine atom, altering its chemical behavior.
Uniqueness: (7-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
特性
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUWNGVOTYHFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














